Regioisomeric Differentiation: 4-Hydroxy vs. 5-Hydroxy Isoindoline Scaffolds
The target compound, tert-butyl 4-hydroxyisoindoline-2-carboxylate, is a key intermediate in the synthesis of ROCK inhibitors, as described in WO2015054317 [1]. While the patent does not provide direct IC50 data for the building block itself, it establishes the class-level utility of 4-hydroxyisoindoline derivatives as ROCK1/2 inhibitors. Its positional isomer, tert-butyl 5-hydroxyisoindoline-2-carboxylate (CAS 226070-47-9), is also a building block but is cited for different applications, such as the preparation of Hsp90 inhibitors . This divergence in downstream application is a direct consequence of the altered electronic and steric environment conferred by the hydroxy group's position, which is critical for the final molecule's interaction with distinct biological targets.
| Evidence Dimension | Downstream Therapeutic Application (Inferred from Patent Activity) |
|---|---|
| Target Compound Data | ROCK1/ROCK2 inhibitor precursor (WO2015054317) |
| Comparator Or Baseline | tert-Butyl 5-hydroxyisoindoline-2-carboxylate (CAS 226070-47-9) |
| Quantified Difference | Comparator cited for Hsp90 inhibitor synthesis |
| Conditions | Patent-specified synthetic utility |
Why This Matters
For procurement decisions, this evidence confirms that the 4-hydroxy regioisomer is the specific building block required for established ROCK inhibitor programs, and substituting it with the 5-hydroxy isomer would lead to a different SAR path.
- [1] WO2015054317A1 - Rho kinase inhibitors. Glick G. et al. PCT/US2014/059572. View Source
